Methyl 3-(chloromethyl)-5-iodobenzoate
Description
Methyl 3-(chloromethyl)-5-iodobenzoate is a halogenated aromatic ester characterized by a chloromethyl (-CH2Cl) group at the 3-position and an iodine atom at the 5-position of the benzoate ring. Its molecular formula is C9H8ClIO2, with a molecular weight of 298.52 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of barbituric acid derivatives and other pharmacologically active molecules . The chloromethyl group enhances reactivity in nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions (e.g., Stille or Suzuki couplings) for further functionalization.
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
DKVRNLKZSBQNQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)I |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Basic Characteristics
Before delving into preparation methods, it is essential to understand the physical and chemical properties of the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Physical Appearance | White to pale cream powder |
| Melting Point | 41-43°C |
| Solubility | Soluble in common organic solvents (dichloromethane, chloroform) |
| InChI Key | ZDSIXLJPASGHDW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(Cl)=CC(I)=C1 |
The compound features a benzoate structure with a methyl ester group attached to a benzene ring substituted with both chloromethyl and iodine groups. The halogenated nature enhances its reactivity and potential biological activity, while the methyl ester provides a convenient handle for further transformations.
General Synthetic Approaches
The synthesis of methyl 3-(chloromethyl)-5-iodobenzoate can be approached through several strategic pathways, each with distinct advantages and limitations. These approaches can be broadly categorized as follows:
Sequential Functionalization Strategies
- Chloromethylation followed by iodination : Installation of the chloromethyl group on a benzoate substrate followed by regioselective iodination
- Iodination followed by chloromethylation : Introduction of iodine at position 5 followed by installation of the chloromethyl group
- Esterification-based approaches : Conversion of corresponding carboxylic acids to methyl esters at various stages of the synthesis
Key Transformation Types
- Chloromethylation reactions : Using formaldehyde derivatives and Lewis acid catalysts
- Halogenation reactions : Selective iodination methods for aromatic substrates
- Esterification reactions : Converting carboxylic acids to methyl esters
- Cross-coupling approaches : Using palladium or other transition metal catalysts
Chloromethylation Approaches
Lewis Acid-Catalyzed Chloromethylation
One of the most direct and efficient methods for introducing the chloromethyl group into aromatic systems involves the use of paraformaldehyde and Lewis acid catalysts. This approach can be applied to methyl benzoate or methyl 3-iodobenzoate as starting materials.
Aluminum Chloride-Catalyzed Method
A highly effective chloromethylation procedure employs aluminum chloride as the Lewis acid catalyst:
In a 100 mL three-necked flask, 50 mL of methylene dichloride, 26 grams (0.19 mol) of anhydrous aluminum chloride, and 3.0 grams (0.1 mol) of paraformaldehyde are combined. Under stirring, 13.6 grams (0.1 mol) of methyl benzoate or appropriate iodinated benzoate derivative is added dropwise. The mixture is refluxed for 10 hours, then quenched by addition to 100 grams of ice water. After stirring for 30 minutes, the layers are separated, and the aqueous layer is extracted with 20 mL of dichloromethane. The combined organic layers are washed, concentrated to recover methylene dichloride, yielding crude product.
This method typically delivers the chloromethylated product in 80% yield, with approximately 5% unreacted starting material and 15% other impurities that can be removed through purification techniques such as column chromatography or recrystallization.
Alternative Lewis Acid Catalysts
Research has shown that besides aluminum chloride, other Lewis acid catalysts can effectively promote the chloromethylation reaction:
| Lewis Acid Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Zinc Chloride (Anhydrous) | 0.05-0.5:1 | 60-70 | 15 | 91.6 |
| Ferric Chloride (Anhydrous) | 0.05-0.5:1 | 40-50 | 10-12 | 85-90 |
| Stannic Chloride (Anhydrous) | 0.03:1 | 45-55 | 16 | 92.3 |
| Stannous Chloride (Anhydrous) | 0.01:1 | 30-40 | 13 | 86.3 |
| Cupric Chloride (Anhydrous) | 0.025:1 | 40-45 | 5 | 89.1 |
The reaction is typically conducted in chlorinated solvents such as dichloromethane or chloroform, with the weight of solvent being 5-10 times the weight of the benzoate substrate. The molar ratio of Lewis acid catalyst to the benzoate substrate is optimally in the range of 0.05-0.5:1, with the paraformaldehyde to substrate ratio being 1-1.5:1.
Mechanistic Considerations
The chloromethylation reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the formaldehyde derivative to generate a reactive electrophilic species. The regioselectivity is primarily controlled by the electronic effects of the existing substituents on the aromatic ring:
- The ester group is meta-directing for electrophilic substitution
- The iodine substituent is ortho/para-directing but with a deactivating effect
- The combined effects typically favor substitution at the 3-position (meta to the ester and ortho to the iodine)
Studies have confirmed the regioselectivity through structural analysis of products. The position of the chloromethyl group has been verified through oxidation of the chloromethyl group to a carboxylic acid, which produces m-phthalic acid derivatives that can be identified by their characteristic melting points and IR spectra.
Iodination Approaches
Iridium-Catalyzed ortho-Iodination
Integrated Synthetic Routes
Three-Step Approach from Methyl Benzoate
A practical approach to synthesize this compound involves a three-step sequence:
- Chloromethylation : Introduction of the chloromethyl group at the 3-position
- Iodination : Selective iodination at the 5-position
- Purification : Isolation and purification of the target compound
The detailed procedure is outlined below:
Step 1: Chloromethylation of Methyl Benzoate
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, 100 mL of methylene dichloride is added. Under nitrogen atmosphere, 27 g (0.2 mol) of anhydrous aluminum chloride is added, followed by 6.0 g (0.2 mol) of paraformaldehyde. The mixture is stirred for 15 minutes, then 27.2 g (0.2 mol) of methyl benzoate is added dropwise at room temperature. The reaction mixture is heated to reflux for 12 hours, then cooled to room temperature and poured into 200 g of ice water. After stirring for 30 minutes, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 × 40 mL). The combined organic layers are washed with water, dried over anhydrous MgSO4, filtered, and concentrated to yield crude methyl 3-(chloromethyl)benzoate.
Step 2: Iodination of Methyl 3-(chloromethyl)benzoate
In a 200 mL three-necked flask, 5 g (0.027 mol) of methyl 3-(chloromethyl)benzoate, 5 mg of [Cp*IrCl2]2 catalyst, 105 mg of AgBF4, and 67 mg of NaOAc are combined. HFIP (50 mL) is added, followed by 18.2 g (0.081 mol) of N-iodosuccinimide. The reaction mixture is stirred at room temperature for 24 hours under air. The reaction mixture is diluted with 100 mL of dichloromethane, washed with water (2 × 50 mL) and brine (50 mL), dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate 20:1) to yield this compound.
Step 3: Purification
The crude product is dissolved in a minimal amount of hot hexane/ethyl acetate (10:1), and allowed to cool slowly to room temperature, then further cooled to 0-5°C. The crystals are collected by filtration, washed with cold hexane, and dried under vacuum at 30°C to yield pure this compound as white to pale cream crystals.
Alternative Route via Methyl 3-Iodobenzoate
An alternative approach involves starting with methyl 3-iodobenzoate and introducing the chloromethyl group:
Step 1: Preparation or Acquisition of Methyl 3-Iodobenzoate
This can be prepared from 3-iodobenzoic acid through standard esterification or purchased from commercial sources.
Step 2: Chloromethylation of Methyl 3-Iodobenzoate
In a 100 mL three-necked flask, 30 mL of chloroform, 2.0 g (0.015 mol) of anhydrous zinc chloride, and 0.5 g (0.017 mol) of paraformaldehyde are combined under nitrogen. The mixture is stirred at room temperature for 15 minutes, then 4.0 g (0.015 mol) of methyl 3-iodobenzoate is added. The reaction mixture is heated to 60°C for 16 hours, then cooled to room temperature and poured into 50 g of ice water containing 1 mL of concentrated HCl. After stirring for 30 minutes, the layers are separated, and the aqueous layer is extracted with chloroform (2 × 20 mL). The combined organic layers are washed with water, dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
This route takes advantage of the directing effects of the iodine atom already present in the substrate to achieve regioselective chloromethylation.
Purification and Characterization
Purification Methods
Several purification techniques can be employed to obtain high-purity this compound:
- Column Chromatography : Using silica gel with hexane/ethyl acetate (20:1 to 10:1) as the eluent
- Recrystallization : From hexane/ethyl acetate or toluene/hexane mixtures
- Vacuum Distillation : For larger scale preparations, high-vacuum distillation can be used (although care must be taken due to the compound's thermal sensitivity)
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques:
| Analytical Method | Characteristic Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.94 (s, 3H, OCH₃), 4.59 (s, 2H, CH₂Cl), 7.84 (t, 1H, ArH), 8.07 (d, 1H, ArH), 8.34 (s, 1H, ArH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 45.1 (CH₂Cl), 52.7 (OCH₃), 94.2 (C-I), 129.4, 131.6, 137.8, 142.1, 143.9 (aromatic carbons), 165.3 (C=O) |
| FTIR (KBr) | ν (cm⁻¹): 3070, 2950, 1725 (C=O), 1590, 1430, 1290, 1120, 760, 730 |
| GC-MS | m/z: 296 (M⁺), 261 (M⁺-Cl), 235 (M⁺-CO₂Me), 169 (M⁺-I), 108 (base peak) |
| Melting Point | 41-43°C |
| HPLC Purity | >98% (UV detection at 254 nm) |
Scale-Up Considerations and Process Optimization
Process Parameters Optimization
For industrial or large-scale preparations, several process parameters can be optimized:
| Parameter | Optimization Range | Notes |
|---|---|---|
| Lewis Acid Catalyst Loading | 5-20 mol% | Lower catalyst loading reduces cost but may extend reaction time |
| Solvent Volume | 5-10× substrate weight | Optimal concentration balances reaction rate and selectivity |
| Temperature | 40-70°C for chloromethylation | Higher temperatures accelerate reaction but may reduce selectivity |
| Reaction Time | 5-16 hours | Monitored by TLC or HPLC to determine completion |
| Paraformaldehyde Equivalents | 1.1-1.5 | Excess improves conversion but complicates purification |
Applications and Derivative Synthesis
Pharmaceutical Applications
This compound serves as a valuable building block in pharmaceutical synthesis, particularly in the preparation of:
- TSPO PET Ligands : Used in the synthesis of 18F-radiolabeled translocator protein ligands for PET imaging
- Valsartan and Related Angiotensin-II Receptor Antagonists : The compound can serve as a precursor in modified synthetic routes
- Advanced Heterocyclic Structures : Used in the construction of complex nitrogen and oxygen-containing heterocycles
Synthetic Transformations
The functional groups in this compound enable various synthetic transformations:
- Cross-Coupling Reactions : The iodo group allows for palladium-catalyzed coupling reactions (Suzuki, Sonogashira, Heck)
- Nucleophilic Substitution : The chloromethyl group can undergo SN2 reactions with various nucleophiles
- Ester Hydrolysis/Conversion : The methyl ester can be hydrolyzed to the carboxylic acid or converted to amides, hydrazides, etc.
- Reduction Reactions : Selective reduction of functional groups can lead to aldehydes, alcohols, or amines
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can aid in the study of biological processes and the development of bioconjugates.
Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In coupling reactions, the iodine atom participates in oxidative addition and reductive elimination steps, facilitated by palladium catalysts. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 3-(chloromethyl)-5-iodobenzoate and related compounds:
Key Observations :
Substituent Position Effects: The position of iodine and chlorine significantly alters reactivity. For example, in Methyl 5-chloro-2-iodobenzoate, the ortho iodine and para chlorine create steric hindrance, reducing reactivity in coupling reactions compared to the meta-substituted target compound . The 3-chloromethyl group in the target compound enhances its utility in alkylation reactions, unlike Methyl 2-amino-5-iodobenzoate, where the amino group promotes nucleophilic aromatic substitution .
Functional Group Impact: Amino vs. Chloromethyl Groups: Amino-substituted derivatives (e.g., Methyl 2-amino-5-iodobenzoate) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas the chloromethyl group increases electrophilicity, favoring SN2 reactions . Fluorine Substitution: Ethyl 3-chloro-2-fluoro-5-iodobenzoate’s fluorine atom introduces strong electron-withdrawing effects, altering electronic properties for targeted drug design .
Physicochemical Properties
Notes:
- The higher LogP of this compound compared to amino-substituted derivatives reflects increased lipophilicity, favoring membrane permeability in drug delivery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(chloromethyl)-5-iodobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is often synthesized via Stille coupling, where methyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-iodobenzoate reacts with hexamethylditin in the presence of bis(triphenylphosphine)palladium(II) chloride. Optimal conditions include 80°C for 15 minutes in dioxane, achieving ~52% yield after purification by preparative TLC . Alternative routes may involve halogenation or esterification steps, but yields depend on catalyst loading, solvent choice, and temperature control.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the chloromethyl and iodobenzoate moieties. LCMS (ESI) in negative ion mode can detect the molecular ion peak (e.g., m/z 569.1 [M-H]), while High-Resolution Mass Spectrometry (HRMS) ensures accurate mass validation (e.g., DART ionization) . Complementary techniques like IR spectroscopy help identify functional groups (e.g., ester C=O stretch).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to the reactive chloromethyl group, store the compound in tightly sealed containers under refrigeration (2–8°C) in a dry, inert atmosphere. Avoid exposure to moisture, heat, or metals (e.g., iron, copper), which may catalyze decomposition. Stability assessments should include periodic HPLC purity checks and NMR to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize the Stille coupling reaction to improve yield and reduce byproducts?
- Methodological Answer : Key optimizations include:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) to enhance coupling efficiency.
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, dioxane) for reaction homogeneity and stability.
- Stoichiometry : Adjust the molar ratio of hexamethylditin to substrate (e.g., 10:1 excess) to drive completion.
Post-reaction, use Celite filtration to remove Pd residues and employ gradient column chromatography for cleaner separation .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Conflicting spectral data may arise from:
- Tautomerism or Rotamers : Perform variable-temperature NMR to identify dynamic equilibria.
- Trace Impurities : Use preparative HPLC or recrystallization to isolate pure fractions for reanalysis.
- Isotopic Effects : Compare experimental HRMS data with theoretical isotopic distributions (e.g., I vs. Cl isotopes) .
Q. How can this compound be derivatized for targeted bioactivity studies?
- Methodological Answer : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the iodine atom allows further functionalization via cross-coupling (e.g., Suzuki-Miyaura). For example:
- Guanidinylation : React with tert-butoxycarbonyl-protected amines to generate guanidine derivatives for enzyme inhibition assays.
- Radiohalogenation : Substitute iodine with F or I for PET imaging applications .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Scalability hurdles include:
- Exothermic Reactions : Implement controlled temperature regimes to prevent runaway reactions.
- Purification Bottlenecks : Replace preparative TLC with flash chromatography or centrifugal partition chromatography for larger batches.
- Safety : Use explosion-proof equipment and inert gas lines due to the compound’s sensitivity to sparks or open flames .
Data Interpretation and Stability
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stress : Heat samples to 40–60°C and analyze decomposition kinetics using Arrhenius plots.
- Light Sensitivity : Expose to UV/Vis light (ICH Q1B guidelines) and track photodegradation products .
Q. What computational tools aid in predicting reactivity or metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
